N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
The compound N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a complex heterocyclic core structure comprising a pyrrolo[3,4-d][1,2,3]triazole-dione scaffold substituted at position 5 with a 3,4-dimethoxyphenyl group. This structural framework is characteristic of pharmacologically active molecules, where the triazole-dione core may contribute to hydrogen bonding and metabolic stability, while the 3,4-dimethoxyphenyl substituent provides electron-rich aromaticity, often associated with enhanced binding to biological targets .
Properties
IUPAC Name |
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-30-15-9-8-14(10-16(15)31-2)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-11-13-6-4-3-5-7-13/h3-10,18-19H,11-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCQFVPVJYUYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, including the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core and subsequent functionalization with benzyl and dimethoxyphenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Research has shown that triazole derivatives can be effective against various pathogens including bacteria and fungi. The structural similarity of this compound to these derivatives suggests potential efficacy in treating infections caused by resistant strains of bacteria .
Anticancer Properties
The compound has been investigated for its anticancer properties. The pyrrolotriazole moiety is known to interact with various biological targets involved in cancer cell proliferation and survival:
- Mechanism of Action : Studies suggest that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase activity. This could have implications for treating neurodegenerative diseases such as Alzheimer’s .
Antiparasitic Activity
The compound's structure suggests it may possess antiparasitic properties:
- Protozoal Infections : Research into similar compounds indicates potential effectiveness against protozoal infections such as those caused by Trichomonas vaginalis . The structural features of this compound may enhance its bioactivity against these pathogens.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- In contrast, the chloro-fluoro substituents in the analog may increase lipophilicity and alter target selectivity .
- The N-benzyl group in the target compound offers greater conformational flexibility compared to the rigid 2,3-dimethylphenyl group, which could influence pharmacokinetic properties like absorption and distribution .
Tetrazole-Based Analogs with Divergent Core Structures
Compounds such as N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ( compound) replace the triazole-dione core with a tetrazole ring.
Table 2: Core Structure Comparison
Key Observations :
- The tetrazole core in compounds can act as a bioisostere for carboxylic acids, enabling ionic interactions absent in the triazole-dione core. This may broaden therapeutic applications but also alter metabolic pathways .
Biological Activity
N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (CAS No. 1052612-45-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.4 g/mol. The compound features a complex structure that includes a pyrrolo-triazole moiety and a benzyl group.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, molecular docking studies have shown that related derivatives can inhibit the activity of EGFR tyrosine kinase, which is crucial for cancer cell proliferation. The compound's ability to interact with key enzymes involved in cancer pathways suggests potential as an anticancer agent .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been reported in compounds with similar structures. These enzymes are important in neurodegenerative diseases like Alzheimer's disease. The mechanism of action may involve binding to the active site of these enzymes and preventing substrate hydrolysis .
Antioxidant Properties
Compounds containing methoxyphenyl groups have been noted for their antioxidant activities. This property is crucial in reducing oxidative stress in cells and may contribute to the overall therapeutic potential of this compound .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
